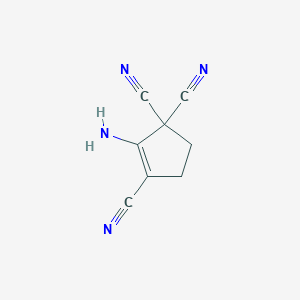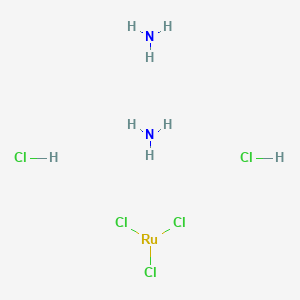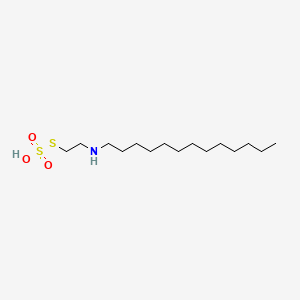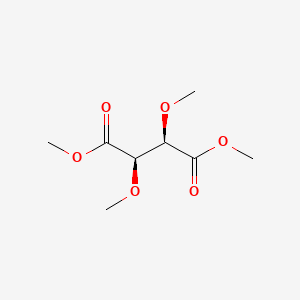![molecular formula C8H5FN2O2 B13793057 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one CAS No. 885271-58-9](/img/structure/B13793057.png)
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. It is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 6-position on the benzoxazinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-fluorobenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate then undergoes cyclization to yield the desired benzoxazinone .
Another approach involves the use of secondary amides with adipoyl chloride or pimeloyl chloride in the presence of an iridium catalyst. This one-pot reaction efficiently produces bicyclic 1,3-oxazin-4-ones, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzoxazinone ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydrobenzoxazinone analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Various substituted benzoxazinones depending on the nucleophile used.
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Dihydrobenzoxazinone analogs.
Aplicaciones Científicas De Investigación
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloro-4H-benzo[D][1,3]oxazin-4-one
- 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one
- 2-Amino-6-methyl-4H-benzo[D][1,3]oxazin-4-one
Uniqueness
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery .
Propiedades
Número CAS |
885271-58-9 |
|---|---|
Fórmula molecular |
C8H5FN2O2 |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
2-amino-6-fluoro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11) |
Clave InChI |
DWHUPQUNFQWWHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)












